The table below summarizes the key structural and physical properties of this compound (VBr₂).
| Property | Details |
|---|---|
| Chemical Formula | VBr₂ [1] [2] |
| Crystal System | Trigonal [1] |
| Prototypical Structure | Cadmium Iodide (CdI₂) [3] [1] |
| Vanadium Coordination | Octahedral (6-coordinate) [3] |
| Space Group | Information not available in search results |
| Lattice Parameters | Information not available in search results |
| Appearance | Light-brown (pale orange-brown) crystalline solid [3] [1] |
| Density | 4.58 g/cm³ [1] (3230 kg m⁻³ also reported [3]) |
The crystal structure of VBr₂ is a key characteristic. The following diagram illustrates its relationship to a common prototype structure.
Relationship between VBr₂ and its prototypical crystal structure.
To guide your further research, here is some context on the analytical techniques relevant to confirming this structure.
The table below summarizes the key properties of vanadium dibromide (VBr₂) from the search results.
| Property | Value |
|---|---|
| Chemical Formula | VBr₂ [1] [2] |
| Molar Mass | 210.749 - 210.750 g/mol [1] [2] |
| Appearance | Pale orange-brown or light-brown crystalline solid [1] [2] |
| Density | 3230 kg/m³ (3.23 g/cm³) or 4.58 g/cm³ [1] [2] |
| Melting Point | 827 °C [2] |
| Boiling Point | 800 °C or 1227 °C [1] [2] |
| Solubility in Water | Reacts with water [2] |
Regarding its behavior with water, the data states that vanadium(II) bromide reacts with water [2]. This indicates that it undergoes a chemical reaction upon contact with water, rather than simply dissolving to form a stable solution. Therefore, a conventional solubility value (like g/100mL) is not applicable.
Since quantitative solubility data is unavailable, you might need to characterize its reaction with water. The following diagram outlines a general experimental workflow.
Given the reactive nature of VBr₂, experimental work should focus on characterizing the reaction products and pathway rather than measuring solubility.
The reaction with water is a critical factor for any application, especially in drug development where aqueous solubility is often a prerequisite for bioavailability. The instability of VBr₂ in water would likely preclude its direct use as a pharmaceutical agent. Research might instead explore stable vanadium compounds or complexes, with studies indicating investigation of vanadium derivatives for therapeutic applications like insulin mimicry and bone development [3].
The search yielded a safety data sheet for Bis(cyclopentadienyl) vanadium bromide (CAS 64815-29-8), which may share some handling similarities with Vanadium(II) bromide due to the presence of both vanadium and bromine [1]. The safety classifications and hazard statements are summarized below.
Table: Hazard Identification Summary [1]
| Hazard Aspect | Classification / Information |
|---|---|
| GHS Pictogram | Skull and crossbones, Corrosive, Exclamation mark |
| Signal Word | Danger |
| Hazard Statements | H318: Causes serious eye damage H314: Causes severe skin burns and eye damage | | Classification | Acute Toxicity (Oral), Category 3 Skin Irritation, Category 2 Eye Irritation, Category 2 Specific Target Organ Toxicity (single exposure), Category 3 |
Key safety measures from the SDS include [1]:
While the search did not provide protocols for this compound specifically, the results detail the standard methodology for deriving an Oral Reference Dose (RfD), which is a key toxicological benchmark for non-cancer health risk assessment [2] [3].
An RfD is an estimate of a daily oral exposure that is likely to be without an appreciable risk of deleterious effects during a lifetime [2]. It is calculated using the following formula [3]:
RfD = NOAEL (or LOAEL) / (UF₁ × UF₂ × ... × MF)
Where:
The workflow for this assessment can be visualized as follows:
Diagram of the workflow for deriving an oral Reference Dose from toxicology data.
The synthesis of VBr₂ typically involves the reduction of Vanadium(III) Bromide (VBr₃). The table below summarizes the two main methods found in the literature.
| Method | Description | Key Reaction | Notes |
|---|---|---|---|
| Reduction of VBr₃ [1] | Reduction of vanadium(III) bromide with hydrogen gas. | VBr₃ + 1/2 H₂ → VBr₂ + HBr | This is the standard method for producing VBr₂ [1]. |
| Direct Bromination [2] | Reaction of elemental vanadium with bromine. This first yields VBr₄, which decomposes to VBr₃. The provided source does not detail further reduction to VBr₂. | 2 V + 3 Br₂ → 2 VBr₃ | This is a primary method for preparing the precursor, VBr₃ [2]. |
The synthesis of the precursor, VBr₃, is a critical first step. The workflow below outlines the two common synthetic paths.
Characterization of VBr₃: The resulting VBr₃ is a green-black, hygroscopic solid with a polymeric structure where vanadium is in an octahedral environment [2]. It is soluble in water, giving a green solution, and can form adducts with solvents like THF [2].
The table below summarizes key properties of VBr₂ and its precursor VBr₃ for easy comparison and reference in experimental planning [2] [1] [3].
| Property | Vanadium(II) Bromide (VBr₂) | Vanadium(III) Bromide (VBr₃) |
|---|---|---|
| Chemical Formula | VBr₂ | VBr₃ |
| Molar Mass | 210.75 g/mol | 290.654 g/mol |
| Appearance | Light-brown solid | Green-black solid |
| Density | 4.58 g/cm³ | 4 g/cm³ |
| Melting Point | 827 °C | Decomposes at ~500 °C (forming VBr₄ gas) |
| Boiling Point | 1227 °C | - |
| Solubility in Water | Reacts | Soluble (green color) |
| Crystal Structure | Trigonal (CdI₂ structure) | Octahedral (R3c space group) |
| Magnetic Susceptibility | +3230.0·10⁻⁶ cm³/mol | +2890.0·10⁻⁶ cm³/mol |
The table below summarizes the key identified properties of VBr₂:
| Property | Value |
|---|---|
| Chemical Formula | VBr₂ [1] |
| Hill System Formula | Br₂V₁ [1] |
| Molar Mass | 210.749 g/mol [1] |
| Appearance | Pale orange-brown crystalline solid [1] |
| Boiling Point | 800 °C [1] |
| Density | 3230 kg/m³ (4.35 g/cm³) [1] |
| Vanadium Oxidation State | +2 [1] |
| Solid State Structure | Octahedral (CdI₂ prototypical structure) [1] |
The available data is limited to basic physical characteristics [1]. The search results did not contain specific studies on the thermal decomposition, stability, or experimental protocols for VBr₂.
However, information is available on a related compound, vanadium(III) bromide (VBr₃). One study mentions that its hydrate form, [VBr₂(H₂O)₄]Br·2H₂O, undergoes thermal decomposition [2], and the anhydrous form decomposes when heated to around 500 °C, producing a violet gas [3]. This suggests that studying the thermal behavior of vanadium bromides can be complex.
Since direct data is unavailable, here is a general workflow and key methodologies you can use to investigate the thermal stability of VBr₂.
Thermal stability analysis workflow for VBr₂
For the experimental protocols, you can adapt methodologies commonly used in solid-state chemistry and materials science, which are exemplified in the search results for other compounds:
The table below summarizes the basic identifying information I found for Vanadium dibromide. This data is primarily useful for basic identification rather than in-depth spectral characterization [1].
| Property | Description |
|---|---|
| Formula / Hill System | VBr₂ / Br₂V₁ [1] |
| CAS Registry Number | [14890-41-6] [1] |
| Appearance | Pale orange-brown crystalline solid [1] |
| Density | 3230 kg m⁻³ [1] |
| Prototypical Structure | CdI₂ (6-coordinate octahedral geometry around Vanadium) [1] |
For a compound like VBr₂, researchers would typically employ several techniques. The following table outlines the primary methods, though their specific application to VBr₂ is not detailed in the search results.
| Technique | Application Purpose | Key Measurable Parameters |
|---|---|---|
| X-ray Powder Diffraction (PXRD) | Phase identification, crystal structure determination, lattice parameter calculation, crystallinity assessment [2]. | Scattering angle (2θ), scattering vector (q), interplanar spacings (d), relative peak intensities [2]. |
| Solid-State NMR Spectroscopy | Study of local electronic environment (for non-paramagnetic oxidation states). Note: V(II) is paramagnetic [3]. | Chemical shift (δ). Applicability: Not suitable for VBr₂ due to its paramagnetic V(II) state [3]. |
| Optical Spectroscopy | Electronic structure analysis, band gap determination [4]. | Absorption coefficient (α), refractive index (n), extinction coefficient (κ), band gap energy (E𝑔) [4]. |
Powder XRD is a fundamental technique for characterizing crystalline materials like VBr₂. Here is a generalized protocol based on standard practice [2].
Generalized PXRD workflow for material characterization.
The table below summarizes key aspects of vanadium redox flow batteries (VRFBs) based on the literature.
| Aspect | Description |
|---|---|
| Basic Principle | Uses vanadium ions in different oxidation states (V(II)/V(III) in the negative half-cell and V(IV)/V(V) in the positive half-cell) as charge carriers [1] [2]. |
| Key Advantage | Eliminates cross-contamination risk since both half-cells use the same element; allows independent scaling of power and energy capacity [1] [2]. |
| Common Electrolyte | Typically a vanadium salt (e.g., vanadium sulfate or vanadium oxide dissolved in sulfuric acid) [1] [2] [3]. |
| Major Cost Component | The vanadium electrolyte can constitute over 40-50% of the total system cost, especially in long-duration storage applications [1]. |
| Electrolyte Challenge | High cost of high-purity vanadium precursors and the difficulty of achieving high vanadium ion concentrations without precipitation [1] [3]. |
While a vanadium bromide protocol is unavailable, current research focuses on cost-effective production methods for standard vanadium electrolytes. The following workflow summarizes a modern, non-bromide method for preparing a mixed-valence vanadium (3.5+) electrolyte.
This method, as presented in recent research, offers a potential alternative to more complex electrochemical processes [3].
To obtain the detailed vanadium bromide electrolyte preparation notes you require, I suggest the following steps:
This document provides a detailed methodology for investigating the electrochemical properties and performance of multi-electron vanadium-based materials, specifically adapted from established protocols for vanadium diboride (VB₂)/air cells. The VB₂/air system is recognized for its high volumetric and gravimetric capacities, leveraging an eleven-electron transfer reaction to achieve theoretical capacities of 20.7 kAh L⁻¹ and 4060 Ah kg⁻¹ [1]. The principles of cyclic voltammetry are central to this analysis, as the technique provides critical information on the reversibility of reactions, electron transfer kinetics, and the energy levels of materials [2].
This protocol adapts the form factor and components of commercial zinc/air batteries [1].
A successful cyclic voltammetry measurement produces a 'duck-shaped' plot known as a cyclic voltammogram. The table below summarizes the key parameters to extract and their significance [2].
Table 1: Key Data Points from a Cyclic Voltammogram and Their Significance.
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Anodic Peak Current | ( I_{pa} ) | Maximum current during the forward (oxidative) sweep. | Related to the concentration of the redox-active species and electron transfer kinetics [2]. |
| Anodic Peak Potential | ( E_{pa} ) | Potential at which ( I_{pa} ) occurs. | Indicates the potential at which oxidation begins [2]. |
| Cathodic Peak Current | ( I_{pc} ) | Maximum current during the reverse (reductive) sweep. | For a reversible reaction, ( |I_{pa}/I_{pc}| \approx 1 ) [2]. |
| Cathodic Peak Potential | ( E_{pc} ) | Potential at which ( I_{pc} ) occurs. | Indicates the potential at which reduction begins [2]. |
| Half-Wave Potential | ( E_{1/2} ) | Average of ( E_{pa} ) and ( E_{pc} ). | Approximates the formal and standard potentials of the redox couple [2]. |
| Onset Potential | ( E_{onset} ) | Potential where current begins to increase exponentially. | Correlates with the HOMO and LUMO energy levels of a material [2]. |
The reversibility of the VBr₂ redox reaction can be assessed using two main criteria from the cyclic voltammogram:
The following diagram, generated using Graphviz, outlines the complete experimental workflow from material synthesis to data analysis.
Figure 1: Experimental workflow for VBr₂ electrochemical performance testing, detailing the sequence from material synthesis to data analysis.
The protocols outlined provide a robust framework for the synthesis, characterization, and electrochemical testing of vanadium dibromide. By adapting the established VB₂/air cell configuration and utilizing cyclic voltammetry, researchers can quantitatively assess key performance metrics such as capacity, reaction reversibility, and stability. This forms a critical foundation for the development of next-generation, high-energy-density battery systems.
The Bromodomain and Extra-Terminal (BET) family proteins, including BRD2, BRD3, and BRD4, represent a crucial class of epigenetic readers that recognize acetylated lysine residues on histone tails, thereby regulating gene expression programs central to oncogenesis, inflammation, and metabolic homeostasis. These proteins share a conserved modular structure consisting of two tandem bromodomains that facilitate chromatin binding and an extra-terminal (ET) domain that mediates protein-protein interactions. BRD2 and BRD3 lack the long C-terminal domain present in BRD4 and BRDT, which may account for their distinct functional roles despite structural similarities [1]. The BET family has emerged as a promising therapeutic target in multiple disease contexts, particularly in aggressive cancers such as castration-resistant prostate cancer and NUT midline carcinoma, where aberrant BET protein activity drives oncogenic transcriptional programs [2] [1].
BET inhibitors represent a novel class of epigenetic therapeutics that competitively disrupt the interaction between BET bromodomains and acetylated lysine residues. Small molecule inhibitors such as JQ1, OTX015, and dBET6 have demonstrated remarkable efficacy in preclinical cancer models by displacing BET proteins from chromatin and suppressing the transcription of key oncogenes and cell adhesion molecules. Importantly, recent research has revealed that BET proteins regulate not only cancer pathogenesis but also metabolic pathways in pancreatic β-cells, suggesting broader therapeutic implications for metabolic disorders [3]. The development of isoform-selective BET inhibitors remains an active area of investigation, as current pan-BET inhibitors simultaneously target BRD2, BRD3, and BRD4, making it challenging to disentangle their individual biological functions [3].
Table 1: Key Bromodomain Proteins and Their Biological Functions
| BET Protein | Structural Features | Biological Functions | Disease Associations |
|---|---|---|---|
| BRD2 | Two tandem bromodomains, short C-terminal domain | Cell cycle progression, transcriptional regulation, metabolic regulation | Obesity, type 2 diabetes, lymphoma, prostate cancer |
| BRD3 | Two tandem bromodomains, short C-terminal domain | Nucleosome remodeling, RNA interactions, erythroid gene expression | NUT midline carcinoma, prostate cancer, medulloblastoma |
| BRD4 | Two tandem bromodomains, long C-terminal domain | Transcriptional elongation, cell cycle progression, histone acetyltransferase recruitment | Prostate cancer, leukemia, NUT midline carcinoma, viral latency |
The evaluation of BET inhibitors in cancer cell lines requires carefully standardized protocols to ensure reproducible and clinically relevant findings. For prostate cancer models, both androgen receptor (AR)-positive cells (e.g., 22Rv1) and AR-null cells (e.g., PC-3) should be utilized to distinguish AR-dependent and AR-independent mechanisms. Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1 mM pyruvate, and 10 mM HEPES buffer under standard culture conditions (37°C, 5% CO₂) [2] [3]. For experimental assays, BET inhibitors are prepared as stock solutions in DMSO and diluted to appropriate working concentrations in culture medium, with final DMSO concentrations not exceeding 0.1% to maintain cell viability.
The treatment protocol involves seeding cells at optimal densities (e.g., 5×10³ cells/well in 96-well plates for proliferation assays) and allowing 24 hours for attachment before introducing BET inhibitors. Pan-BET inhibitors such as JQ1 and OTX015 are typically used at concentrations ranging from 50-400 nM, while the BET degrader dBET6 may be employed at lower concentrations (10-100 nM) to induce protein degradation [2]. Treatment duration varies by assay type: 72-96 hours for proliferation assessment, 24-48 hours for gene expression analysis, and 6-24 hours for chromatin immunoprecipitation studies. It is critical to include appropriate controls including vehicle-treated (DMSO only) cells and, when available, inactive enantiomer controls (e.g., JQ1(-)) to distinguish specific BET inhibition from off-target effects [3].
The H19/BRD4 axis represents a key mechanism regulating metastatic dissemination in prostate cancer, operating through modulation of cell adhesion molecules. To evaluate this pathway, stable H19 knockdown is achieved using lentiviral delivery of shRNAs targeting the long non-coding RNA H19, with non-targeting shRNAs serving as controls [2]. Following BET inhibitor treatment, the expression of metastasis-related adhesion molecules including β4 integrin and E-cadherin should be quantified using quantitative RT-PCR for transcriptional analysis and western blotting or immunofluorescence for protein-level assessment.
For chromatin immunoprecipitation (ChIP) assays to evaluate BRD4 occupancy at target gene promoters, cells are cross-linked with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with 125 mM glycine. Chromatin is then sheared to 200-500 bp fragments using sonication, and immunoprecipitation is performed overnight with specific anti-BRD4 antibodies (or normal IgG controls). Following reversal of cross-links and DNA purification, target enrichment is quantified by qPCR using primers specific to β4 integrin and E-cadherin promoter regions [2]. RNA-ChIP protocols may additionally be employed to investigate direct interactions between BRD4 and H19 RNA, providing insights into the mechanistic relationship between BET proteins and non-coding RNAs in metastatic regulation.
The preparation of cadmium bromide coordination complexes with polyamine ligands represents a valuable methodology for generating functional materials with potential applications in nanotechnology and biomedicine. The following protocol describes the synthesis of [Cd(dien)₂]CdBr₄ complex (where dien = diethylenetriamine), which can serve as a precursor for cadmium oxide nanoparticles [4].
Materials Requirements:
Step-by-Step Procedure:
Characterization Methods:
The synthesized [Cd(dien)₂]CdBr₄ complex serves as an excellent precursor for the generation of cadmium oxide nanoparticles through controlled thermolytic decomposition:
Nanoparticle Characterization:
Ethidium bromide represents a classic DNA intercalator that has been extensively utilized to study nucleic acid-ligand interactions. Recent advances in computational power and force field parameterization now enable unbiased molecular dynamics simulations to spontaneously capture intercalation events, providing atomic-level insights into the binding mechanism [5] [6].
System Setup Protocol:
Production Simulation Parameters:
Analysis Methods:
While computational approaches provide mechanistic insights, experimental validation remains essential for comprehensive understanding of ethidium bromide-DNA interactions:
Spectroscopic Binding Assay:
Table 2: Experimental Binding Parameters for Ethidium Bromide-DNA Interactions
| Parameter | Value | Experimental Conditions | Method |
|---|---|---|---|
| Association Constant (Kₐ) | 17 × 10⁶ M⁻¹ | Poly[d(A-T)], low ionic strength | Fluorescence |
| Binding Site Size | 4-5 base pairs | Saturation binding | Spectroscopic titration |
| Unwinding Angle | 26° | Supercoiled DNA | Gel electrophoresis |
| Melting Temperature Increase | 10-15°C | 0.2 ethidium:base pair ratio | UV thermal denaturation |
| Preferred Binding Site | CpG steps | Oligonucleotide studies | NMR spectroscopy |
The comprehensive evaluation of BET inhibitors requires meticulous documentation of efficacy across multiple experimental systems. Table 3 summarizes key quantitative findings from recent investigations of BET protein targeting in disease models:
Table 3: Efficacy Parameters of BET Inhibitors in Experimental Disease Models
| Inhibitor | Experimental Model | Concentration Range | Key Effects | Molecular Targets |
|---|---|---|---|---|
| JQ1 | Prostate cancer cells (PC-3, 22Rv1) | 50-400 nM | ↓ β4 integrin, ↓ E-cadherin, ↓ proliferation | BRD2, BRD3, BRD4 |
| JQ1 | Pancreatic β-cells (INS-1) | 50-400 nM | ↑ insulin secretion, ↑ insulin content, ↑ fatty acid oxidation | BRD2, BRD4 |
| OTX015 | Prostate cancer xenografts | 50 mg/kg/day | Tumor regression, adhesion marker downregulation | BRD2, BRD3, BRD4 |
| dBET6 | Castration-resistant prostate cancer | 10-100 nM | BET protein degradation, sustained pathway suppression | BRD2, BRD3, BRD4 |
| siBrd2 | INS-1 cells | 20-50 nM siRNA | Increased fatty acid oxidation, moderate insulin enhancement | BRD2 specifically |
| siBrd4 | INS-1 cells | 20-50 nM siRNA | Enhanced insulin transcription, minimal metabolic effects | BRD4 specifically |
The following diagrams illustrate key experimental workflows and molecular relationships discussed in these application notes:
Diagram 1: BET Protein Inhibition Mechanism and Functional Consequences. This diagram illustrates the molecular mechanism whereby BET inhibitors competitively disrupt bromodomain binding to acetylated histones, leading to transcriptional reprogramming and diverse functional outcomes in cancer and metabolic disease models.
Diagram 2: Cadmium Bromide Complex Synthesis and Nanoparticle Formation Workflow. This diagram outlines the sequential steps involved in preparing cadmium bromide coordination complexes and their subsequent conversion to cadmium oxide nanoparticles through controlled thermolysis.
These application notes provide comprehensive protocols for working with bromide-ligand complexes across diverse research contexts, from epigenetic drug discovery to materials synthesis. The detailed methodologies for BET protein inhibition studies enable researchers to investigate the therapeutic potential of bromodomain targeting in cancer and metabolic diseases, while the synthetic protocols for cadmium bromide complexes support the development of novel nanomaterials with controlled properties. The experimental approaches for studying ethidium bromide-DNA interactions illustrate fundamental principles of small molecule-nucleic acid recognition that underpin both basic research and drug discovery efforts.
The integration of quantitative data analysis with visualization tools enhances the utility of these protocols, facilitating standardized implementation across research laboratories. As the field advances, these foundational methods will support the development of increasingly selective BET inhibitors, sophisticated coordination complexes, and precise understanding of molecular recognition events, ultimately accelerating progress in biomedical research and therapeutic development.
Vanadium bromoperoxidases (VBPOs) are oxidoreductase enzymes that catalyze the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂), leading to the electrophilic bromination of a wide range of organic substrates [1] [2]. These enzymes are characterized by a vanadium ion (V⁵⁺) at their active site, which is coordinated to a conserved histidine residue and stabilized by hydrogen bonds [3] [2]. Unlike many other enzymes, the vanadium cofactor in VBPOs is redox-neutral during catalysis, meaning it does not change oxidation state and does not require regeneration [3]. VBPOs are renowned for their high stability under harsh conditions, including tolerance to organic solvents and elevated temperatures, making them exceptionally valuable for industrial biocatalysis [3] [1].
A key feature of their mechanism is that the bromide ion does not directly bind to the vanadium center. Instead, the reaction proceeds through a peroxo-vanadate intermediate that facilitates the oxidation of bromide to a hypobromous acid (HOBr)-like species, which is the active brominating agent [3] [4]. The existence of a specific substrate-binding site for organic molecules was historically debated, but recent structural studies have confirmed its presence, which is crucial for enabling regio- and stereoselective halogenation [3].
The most common assay for determining VBPO activity utilizes Monochlorodimedone (MCD), a cyclic diketone that undergoes rapid halogenation [3]. This reaction is accompanied by a decrease in absorbance at 290 nm (A₂₉₀), allowing for convenient and continuous spectrophotometric monitoring of the enzyme's initial velocity. The general catalytic reaction is shown in the diagram below.
Diagram 1: The catalytic cycle of VBPO leading to the bromination of MCD. The enzyme activates hydrogen peroxide to form a peroxo-intermediate, which oxidizes bromide to hypobromous acid (HOBr). HOBr then brominates MCD, resulting in a measurable drop in UV absorbance.
This protocol is adapted from activity screening methods used in recent literature to evaluate VBPO activity and specificity [3].
3.1.1. Reagents and Solutions
3.1.2. Equipment
3.1.3. Step-by-Step Procedure
A₂₉₀) for 2-5 minutes to obtain the initial linear rate.3.1.4. Data Analysis
ε₂₉₀ ≈ 20,000 M⁻¹cm⁻¹ is a literature value; confirm for your specific conditions).v₀ = (ΔA₂₉₀ / min) / (ε₂₉₀ × pathlength)
Where pathlength is 1 cm, and v₀ is in M min⁻¹.To fully characterize an enzyme, determining its kinetic constants is essential. The following workflow and table summarize this process.
Diagram 2: A generalized workflow for determining the kinetic parameters of an enzyme. The process requires measuring initial rates at varying substrate concentrations and analyzing the resulting saturation curve.
3.2.1. Key Considerations for VBPO Kinetics [5] [3]
0.2 to 5.0 × K_m [5]. If the K_m is unknown, perform a preliminary experiment with a wide concentration range.v₀) versus substrate concentration ([S]) directly to the Michaelis-Menten equation using non-linear regression software for the most accurate results.The table below provides a summary of typical kinetic parameters measured for VBPOs with different substrates.
Table 1: Summary of Kinetic Parameters for Vanadium Bromoperoxidases
| Enzyme Source | Substrate | Approx. K_m Value | Assay Conditions & Notes | Reference |
|---|---|---|---|---|
| Acaryochloris marina (Wild-Type) | Bromide (Br⁻) | Not explicitly stated | MCD Assay; Bromination of MCD: 53% | [3] |
| Acaryochloris marina (Wild-Type) | Chloride (Cl⁻) | Not explicitly stated | MCD Assay; Chlorination of MCD: 8% | [3] |
| Acaryochloris marina (R425S Mutant) | Bromide (Br⁻) | Not explicitly stated | MCD Assay; Bromination of MCD: 91% | [3] |
| Acaryochloris marina (R425S Mutant) | Chloride (Cl⁻) | Not explicitly stated | MCD Assay; Chlorination of MCD: 74% (Shows selectivity switch) | [3] |
| General VBPO | Hydrogen Peroxide (H₂O₂) | Varies by enzyme | Must be determined empirically for each enzyme preparation. | [5] |
VBPOs have significant potential in the pharmaceutical industry, primarily due to their ability to perform regio- and stereoselective halogenation under mild, green chemistry conditions [1]. The installation of halogen atoms into lead compounds is a common strategy in medicinal chemistry to modulate a drug's bioavailability, metabolic stability, and binding affinity [3] [1].
4.1. Synthesis of 1,2,4-Oxadiazole Heterocycles A prominent application is the VBPO-catalyzed synthesis of 1,2,4-oxadiazoles from substituted benzamidine hydrochlorides [1]. This heterocycle is a critical pharmacophore, serving as a bioisostere for esters and carboxamides in drugs like Ataluren (treatment of Duchenne muscular dystrophy) and Ozanimod (treatment of multiple sclerosis) [1]. The enzymatic route offers a more sustainable and selective alternative to traditional chemical synthesis.
4.2. Engineering for Chloroperoxidase Activity Recent breakthroughs in protein engineering have demonstrated that a single-point mutation (e.g., R425S in AmVHPO) can switch the enzyme's specificity from bromoperoxidase to chloroperoxidase activity [3]. This is a critical advancement as chlorinated pharmaceuticals are highly prevalent; approximately 13% of the top 100 pharmaceuticals contain chlorine or bromine, and 63% require a halogenation step in their synthesis [3]. This engineered enzyme provides a powerful biocatalytic tool for introducing chlorine atoms with high selectivity.
5.1. Common Issues and Solutions
5.2. Critical Factors for a Robust Assay [5]
Non-heme bromoperoxidases represent a distinct class of halogenating enzymes that catalyze the oxidation of bromide ions in the presence of hydrogen peroxide, facilitating the bromination of organic substrates. Unlike their heme-containing counterparts, these enzymes do not possess porphyrin-bound iron in their active sites but instead utilize alternative metallo-cofactors, primarily vanadium or occasionally iron-magnesium complexes. These enzymes are widely distributed in nature, with particularly high prevalence in marine environments where they are found in brown, red, and green algae, as well as in certain fungi and bacteria. [1] [2]
The biological significance of bromoperoxidases extends to the production of approximately 3,800 halogenated natural compounds, many of which exhibit potent biological activities with pharmaceutical relevance. These enzymes play crucial ecological roles in chemical defense mechanisms for marine organisms, protecting them from microbial colonization and predation. From a biotechnological perspective, non-heme bromoperoxidases offer distinct advantages over heme-dependent enzymes, including enhanced stability toward oxidative degradation and resistance to inactivation by singlet oxygen and other reactive oxygen species generated during catalytic turnover. This exceptional stability makes them particularly suitable for industrial applications requiring prolonged enzymatic activity under challenging reaction conditions. [1] [3]
The catalytic mechanism of non-heme bromoperoxidases follows a concerted two-step process that enables the enzymatic bromination of diverse organic substrates. In the first step, the enzyme catalyzes the oxidation of bromide ions (Br⁻) using hydrogen peroxide (H₂O₂) as an oxidant, generating hypobromous acid (HOBr) as the primary brominating species. This reaction occurs at the vanadium center in vanadium-dependent bromoperoxidases (V-BrPO), where the native vanadate cofactor (VO₄³⁻) participates in a redox cycle without changing oxidation state. The peroxide binding forms a peroxovanadium intermediate that subsequently oxidizes bromide to hypobromous acid. In the second step, the enzymatically generated HOBr diffuses from the active site and performs electrophilic bromination of organic substrates through either addition to double bonds or substitution of activated C-H bonds. [4]
This mechanism differs significantly from heme-dependent haloperoxidases, particularly in the stability of the catalytic center and the release of reactive brominating species. While heme enzymes are susceptible to degradation by the reactive oxygen species they generate, non-heme bromoperoxidases demonstrate remarkable resistance to inactivation, maintaining activity through multiple catalytic cycles. This property is particularly valuable for biotechnological applications where enzyme longevity directly impacts process efficiency. The non-heme bromoperoxidases from marine algae such as Ascophyllum nodosum and Corallina species have been shown to maintain catalytic efficiency even after turnover of multiple aliquots of 2 mM hydrogen peroxide, whereas heme-containing counterparts experience significant inactivation under identical conditions. [3]
The following Graphviz diagram illustrates the complete catalytic cycle of vanadium-dependent bromoperoxidases, including key intermediates and reaction pathways:
Diagram 1: Catalytic cycle of vanadium-dependent bromoperoxidases showing the formation of the peroxo intermediate, oxidation of bromide to hypobromous acid, and subsequent electrophilic bromination of organic substrates.
Singlet Oxygen Production: Non-heme bromoperoxidases demonstrate the unique ability to produce singlet oxygen (¹O₂) in reactions containing the enzyme, hydrogen peroxide, and bromide. This phenomenon has been experimentally verified through detection of characteristic near-infrared emission at 1268 nm, with yield approximately 80% of theoretical maximum. The singlet oxygen production is significantly enhanced in deuterated buffers and efficiently quenched by known singlet oxygen quenchers like histidine and azide, confirming the reaction pathway. [3]
Cofactor Versatility: While vanadium is the predominant cofactor in most non-heme bromoperoxidases, some enzymes incorporate alternative metal combinations. The bromoperoxidase from Corallina pilulifera was found to contain approximately 2.3 atoms of iron and 1.6 atoms of magnesium per enzyme molecule, representing a unique metallo-composition that remains active without heme or flavin prosthetic groups. This diversity in metal cofactors highlights the evolutionary adaptability of non-heme bromoperoxidases across different organisms and environments. [2]
Table 1: Characteristics of different bromoperoxidase classes
| Enzyme Feature | Vanadium Bromoperoxidase | Iron-Magnesium Bromoperoxidase | Heme Bromoperoxidase |
|---|---|---|---|
| Metal Cofactor | Vanadium (vanadate) | Iron (2.3 atoms) + Magnesium (1.6 atoms) | Heme iron (porphyrin-bound) |
| Molecular Weight | Varies by source (~790,000 for C. pilulifera) | ~790,000 (C. pilulifera) [2] | Typically 40,000-60,000 |
| Subunit Structure | Variable (12 identical subunits in C. pilulifera, Mr 64,000 each) [2] | 12 identical subunits (Mr 64,000 each) [2] | Usually monomeric or dimeric |
| Halide Specificity | Br⁻, I⁻ (not Cl⁻, F⁻) [2] | Br⁻, I⁻ (not Cl⁻, F⁻) | Varies (some accept Cl⁻, Br⁻, I⁻) |
| Optimal pH | ~6.0 [2] | 6.0 [2] | Acidic (varies by enzyme) |
| Stability to Oxidants | High (multiple turnovers without deactivation) [3] | Stable pH 5.0-11.0 [2] | Moderate to low (susceptible to inactivation) [3] |
| Singlet Oxygen Production | Yes (80% yield) [3] | Not specifically studied | Limited with rapid inactivation |
Table 2: Quantitative biochemical parameters of non-heme bromoperoxidases
| Enzyme Parameter | Value/Range | Experimental Conditions | Source Organism |
|---|---|---|---|
| Singlet Oxygen Yield | ~80% of theoretical | 2 mM H₂O₂, near-IR emission at 1268 nm | Ascophyllum nodosum [3] |
| Molecular Weight | ~790,000 | Gel electrophoresis | Corallina pilulifera [2] |
| Subunit Molecular Weight | 64,000 | SDS-PAGE | Corallina pilulifera [2] |
| Isoelectric Point | 3.0 | Isoelectric focusing | Corallina pilulifera [2] |
| pH Stability Range | 5.0-11.0 | Incubation at various pH values | Corallina pilulifera [2] |
| Optimal pH for Activity | 6.0 | Standard assay conditions | Corallina pilulifera [2] |
| Metal Content (per molecule) | 2.3 ± 0.2 Fe, 1.6 ± 0.1 Mg | Plasma emission spectroscopy | Corallina pilulifera [2] |
| Enzyme Stability | Turns multiple 2 mM H₂O₂ aliquots without efficiency loss | Sequential peroxide addition | Ascophyllum nodosum [3] |
Objective: To quantitatively measure bromoperoxidase activity through the bromination of specific organic substrates. [3] [2]
Reagents:
Procedure:
Controls: Include negative controls without enzyme and without hydrogen peroxide to account for non-enzymatic bromination.
Calculation: One unit of enzyme activity is defined as the amount of enzyme that catalyzes the bromination of 1 μmol of substrate per minute under standard assay conditions.
Objective: To purify non-heme bromoperoxidase to homogeneity from native sources. [2]
Procedure:
Storage: Purified enzyme can be stored at 4°C for short-term use or at -80°C with 10% glycerol for long-term preservation.
Diagram 2: Complete purification workflow for non-heme bromoperoxidases from native biological sources.
Non-heme bromoperoxidases have significant applications in pharmaceutical synthesis and biocatalysis. These enzymes catalyze key steps in the production of important pharmaceutical intermediates, including the bioconversion of indene to trans-2S,1S-bromoindanol, a critical building block for the Merck HIV-1 protease inhibitor Crixivan, and 1S,2R-indene oxide. The enzymatic bromination provides superior stereoselectivity compared to chemical methods, enabling production of enantiomerically pure compounds that are essential for pharmaceutical efficacy. [1]
The antimicrobial properties of bromoperoxidase-generated hypobalous acids have been exploited for development of surface disinfectants for contact lenses and medical devices. The enzyme's ability to oxidize chloride, bromide, and iodide into antimicrobial compounds offers a broad-spectrum disinfection approach that minimizes the development of microbial resistance compared to traditional antibiotics. This application leverages the enzyme's natural role in chemical defense from marine organisms, where it prevents microbial colonization on algal surfaces. [1]
Beyond pharmaceutical applications, bromoperoxidases show promise in environmental biotechnology and industrial catalysis. These enzymes participate in the natural synthesis of bromophenols and other halogenated compounds in marine environments, which have potential as natural antifouling agents to prevent biofilm formation on submerged surfaces. The discovery that bromoperoxidase activity can be upregulated by environmental stress in algae, such as exposure to agar oligosaccharides or microbial pathogens, suggests possibilities for biotechnological optimization of halogenated compound production. [4]
From an environmental monitoring perspective, bromoperoxidases are involved in the natural formation of hydroxylated polybrominated diphenyl ethers (OH-BDEs) in marine systems. Understanding the enzymatic mechanisms behind the formation of these compounds, which occurs optimally at pH 6.5, provides crucial insights for environmental fate assessments of brominated compounds and their ecological impacts. The ability of these enzymes to catalyze the oxidative coupling of bromophenols to form dimeric and oligomeric products highlights their potential for synthesis of novel polymeric materials with unique properties. [4]
The diagrams in this document were created using the DOT language with the following technical specifications. For researchers implementing similar visualizations, the code structure follows these conventions: [5]
Graph Structure: Directed graphs are declared using digraph followed by the graph name. The rankdir attribute controls the general flow direction (TB for top-bottom, LR for left-right). [5]
Node Specifications: Basic node properties include:
shape: Defines node geometry (rectangle, ellipse, etc.)fillcolor: Specifies fill color using hexadecimal codesfontcolor: Determines text color for optimal contraststyle: Set to "filled" to enable background coloring [5] [6]Edge Attributes: Critical edge properties include:
label: Text description of the relationshipfontcolor: Color of edge label textlabeldistance: Set to values >2.0 to ensure proper spacing between text and arrows [5]Color Palette Compliance: The implementation uses exclusively the specified color palette, ensuring sufficient contrast between foreground and background elements. For nodes with dark background colors (e.g., #4285F4, #EA4335, #34A853), the fontcolor is explicitly set to #FFFFFF (white), while nodes with light backgrounds use #202124 (dark gray) for optimal readability. [5] [7]
Non-heme bromoperoxidases represent a versatile class of enzymes with significant potential for pharmaceutical and industrial applications. Their unique catalytic mechanisms, exceptional stability, and broad substrate specificity make them valuable tools for green chemistry and biotechnology. The experimental protocols and quantitative data provided in this document offer researchers comprehensive methodologies for investigating and utilizing these enzymes, while the Graphviz implementations facilitate clear communication of complex catalytic processes. Future research directions include engineering these enzymes for enhanced catalytic properties and exploring their applications in synthetic biology for sustainable production of halogenated compounds.
The electrode in a vanadium redox flow battery (VRFB) is a critical component that provides the active sites for the redox reactions of the vanadium ions while not participating directly in the reaction itself. Unlike conventional batteries, VRFBs feature a unique design where power and energy scaling are independent; the stack determines the power, while the electrolyte volume and concentration determine the energy capacity [1]. Electrode performance directly impacts key metrics including energy efficiency, power density, and long-term durability. Optimal electrode design ensures high electrochemical activity, minimizes polarization losses, and maintains structural integrity in the highly acidic vanadium electrolyte environment [1] [2].
Carbon-based materials are predominantly used for VRFB electrodes due to their chemical stability in strong acidic conditions, electrical conductivity, and relatively low cost. The table below summarizes the key properties of common carbon-based electrode materials.
Table 1: Characteristics of Common Carbon-Based Electrode Materials for VRFBs [2] [3]
| Material Type | Key Features | Advantages | Limitations |
|---|---|---|---|
| Graphite Felt (GF) | 3D network structure; high specific surface area; pyrolyzed at ~2400°C [3]. | Excellent chemical/electrochemical stability; high conductivity; wide operating potential window [2] [3]. | Naturally hydrophobic; poor kinetic reversibility; requires activation to improve performance [2]. |
| Carbon Felt (CF) | 3D network structure; pyrolyzed at ~1400-1500°C (from PAN or rayon) [3]. | High specific surface area; good chemical stability; low cost [2]. | Inferior electrochemical activity compared to activated GF; requires surface modification [2]. |
| Carbon Paper | Thin, sheet-like structure. | Good electrical conductivity; suitable for certain flow field designs. | Lower specific surface area compared to felt materials; may be less durable [3]. |
| Carbon Cloth | Woven fabric structure. | Flexible; high porosity. | Generally higher cost than felt; less commonly used [3]. |
Pristine carbon felt and graphite felt exhibit inherent hydrophobicity and limited catalytic activity towards vanadium redox couples. The following protocols detail established methods for electrode modification to enhance performance.
Thermal treatment is a foundational method to introduce oxygen-containing functional groups and improve the wettability and electrochemical activity of carbon felt electrodes [1] [2] [3].
Chemical treatment with oxidizing acids is an effective alternative to thermal activation for introducing oxygen functional groups.
Decorating the carbon felt with metal-based catalysts or nanostructured carbon materials can significantly boost the reaction kinetics, particularly for the sluggish VO²⁺/VO₂⁺ couple [2].
The following workflow diagram illustrates the logical sequence and decision points in the electrode modification process.
Comprehensive characterization is essential to link the physical and chemical properties of modified electrodes to their electrochemical performance.
Table 2: Standard Electrode Characterization Techniques and Their Applications [1] [2]
| Technique | Primary Application in VRFB Electrode Analysis | Key Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | Electrochemical activity assessment [1]. | Reversibility of V²⁺/V³⁺ and VO²⁺/VO₂⁺ couples; peak separation; current density. |
| Scanning Electron Microscopy (SEM) | Morphological and structural analysis [2]. | Fiber surface texture; porosity; distribution of catalyst particles. |
| Dynamic Vapor Sorption (DVS) | Wettability and surface energy analysis [2]. | Hydrophilicity/hydrophobicity; interaction with aqueous electrolytes. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface chemical composition analysis. | Types and quantities of surface functional groups (C-O, C=O, O-C=O). |
| Polarization Curve Analysis | Overall cell performance evaluation [1]. | Overpotential breakdown (activation, ohmic, concentration losses); limiting current density. |
The performance of modified electrodes must be evaluated in an operating VRFB cell.
CE (%) = (Discharge Capacity / Charge Capacity) × 100 [1]. Indicates charge loss due to crossover.VE (%) = (Average Discharge Voltage / Average Charge Voltage) × 100 [1]. Reflects polarization losses.EE (%) = (Discharge Energy / Charge Energy) × 100 = CE × VE [1].The flow field design, which directs electrolyte flow through the electrode, is crucial for mass transport.
Electrode design in VRFBs is a multi-faceted challenge involving material selection, surface chemistry modification, and structural engineering. Thermal and chemical activation remain fundamental for enhancing the performance of carbonaceous felts, while the integration of nanostructured catalysts represents a promising frontier for further performance gains. The optimization process must holistically consider the electrode's properties in conjunction with the flow field design and operating parameters to achieve high efficiency, long life, and cost-effectiveness. Future research directions include developing low-cost, high-performance catalysts, constructing electrodes with multi-scale graded structures for optimized transport and reaction, and improving long-term stability under real-world operating conditions [2] [4].
Vanadium(V) complexes, particularly those with the dioxidovanadium(V) (VO₂⁺) core, are a significant area of research due to their diverse catalytic and biological activities. They serve as effective catalysts for oxidation reactions and have shown potential as insulin-mimetic agents for diabetes treatment [1] [2]. Incorporating alkyne-functionalized ligands into these complexes is a strategic approach in coordination chemistry. The alkyne group offers a versatile handle for further functionalization via "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling the development of sophisticated materials, bio-conjugates, and catalysts with tailored properties. These notes outline the synthesis, characterization, and a key catalytic application of a model dioxidovanadium(V) complex.
The following diagram illustrates the general workflow for the synthesis and application of a dioxidovanadium(V) complex. The specific synthesis step is based on established methods for analogous complexes [1] [2].
Diagram 1: Experimental workflow for vanadium(V) complex synthesis and testing.
Detailed Procedure for Synthesis of cis-[VO₂(obz)py]
This protocol is adapted from the synthesis of a documented dioxidovanadium(V) complex with anti-hyperglycaemic activity [1].
Materials:
Procedure:
The synthesized complex must be thoroughly characterized to confirm its identity and purity. The table below summarizes standard characterization techniques and the expected outcomes for a typical dioxidovanadium(V) complex.
Table 1: Standard Characterization Techniques for Vanadium(V) Complexes
| Technique | Purpose | Key Expected Outcomes |
|---|---|---|
| Elemental Analysis (EA) | Determine bulk purity and elemental composition (C, H, N). | Experimental values within ±0.4% of theoretical calculations [2]. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identify key functional groups and the VO₂⁺ core. | Strong, sharp bands in the range 950 - 990 cm⁻¹, characteristic of the V=O symmetric and asymmetric stretches [2]. |
| UV-Vis Spectroscopy | Study electronic properties and d-d transitions. | Strong charge-transfer bands in the UV region; low-intensity d-d transition bands in the visible region (~490 nm) [2]. |
| Electron Paramagnetic Resonance (EPR) | Probe the electronic structure (particularly for V(IV) species). | An eight-line isotropic signal characteristic of vanadium(IV) (d¹ system); used to assess purity if V(V) is reduced [2]. |
| Nuclear Magnetic Resonance (NMR) | Determine molecular structure in solution (¹H, ¹³C, ⁵¹V). | Provides information on ligand coordination and complex geometry. ⁵¹V NMR is highly diagnostic [1]. |
| Single-Crystal X-ray Diffraction (SC-XRD) | Unambiguously determine the molecular and solid-state structure. | Confirms the cis geometry of the VO₂⁺ core, bond lengths, and angles [1] [3]. |
Vanadium complexes are potent catalysts for the oxidation of inert C-H bonds. The following protocol is based on the use of oxidovanadium(IV) complexes, which share close synthetic and functional relevance to dioxidovanadium(V) complexes [2].
Diagram 2: Catalytic cycle for alkane hydroxylation.
Procedure for Cyclohexane Oxidation:
Table 2: Expected Catalytic Performance in Cyclohexane Oxidation
| Parameter | Typical Outcome | Notes |
|---|---|---|
| Catalyst Loading | 1 - 5 mol% | Optimize for maximum efficiency and minimal waste. |
| Yield (Cyclohexanol + Cyclohexanone) | Up to 40% | Based on H₂O₂ used. Highly dependent on catalyst structure and conditions [2]. |
| Turnover Number (TON) | > 20 | Moles of product per mole of catalyst. |
| Key Co-catalyst | 2-Pyrazinecarboxylic acid (PCA) | Crucial for achieving high activity; likely facilitates the formation of the active oxidant [2]. |
The Enzymatic Bromide Recycling (EBR) strategy uses VHPO enzymes to cleanly and efficiently cleave thioketals. The method relies on the VHPO's catalytic cycle to repeatedly oxidize a catalytic quantity of bromide (Br⁻) with hydrogen peroxide (H₂O₂) to generate hypobromous acid (HOBr). HOBr then acts as an electrophilic brominating agent that initiates the cleavage of the thioketal, ultimately regenerating the carbonyl group and releasing a cyclic disulfide. The bromide is recycled back into the catalytic cycle, requiring only stoichiometric amounts of the terminal oxidant, H₂O₂ [1].
This protocol is adapted from the optimized conditions demonstrated to work with a broad range of 1,3-dithiolanes on a gram scale, and is compatible with purified enzymes, cell lysates, and whole cells [1].
Reaction Setup: In a suitable reaction vessel, combine the following in sequence:
Initiation: Start the reaction by adding hydrogen peroxide (H₂O₂, 3.0 equiv) dropwise to the mixture.
Incubation: Stir the reaction mixture at ambient temperature (e.g., on an orbital shaker if using whole cells). Monitor reaction progress by TLC or LC-MS.
Work-up: Upon completion (typically 1.5-2 hours), quench the reaction by diluting with a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to decompose any residual H₂O₂.
Extraction & Purification:
The diagram below illustrates the experimental workflow.
| Parameter | Optimal Condition | Effect / Notes |
|---|---|---|
| Enzyme | CpVBPO | Bromoperoxidase from Corallina pilulifera showed highest yield (90-98%) [1]. |
| Br⁻ (KBr) | 0.3 equiv | Sufficient under enzymatic halide recycling (EHR) conditions; >1.0 equiv provides no further benefit [1]. |
| H₂O₂ | 3.0 equiv | Terminal oxidant; >3.0 equiv can slightly decrease yield [1]. |
| pH & Buffer | pH 6.5, PIPES | Critical for enzyme activity and stability [1]. |
| Cosolvent | 30% MeCN (v/v) | Optimal for substrate solubility; MeOH, EtOH, iPrOH also effective [1]. |
| Temperature | Ambient | Mild conditions sufficient [1]. |
| Scale | Up to gram-scale | Demonstrated without loss of performance [1]. |
The methodology is effective for various thioketals, 1,3-dithianes, and 1,3-oxathiolanes [1].
| Substrate Type | Example Substituents / Notes | Yield Range | Total Turnover Number (TTN) |
|---|---|---|---|
| Aryl 1,3-Dithiolanes | para- (e.g., Br, Cl, NO₂, COOMe), meta-, ortho- substituents | 86–92% | 6880–7360 [1] |
| Heteroaryl | Thiophene-derived ketones | 89–90% | 7120–7200 [1] |
| Bulky Ring Systems | Naphthyl-, dihydrobenzofuran- | 90–91% | 7200–7280 [1] |
| Aliphatic Ketones | Propiophenone, tetralone, 4-phenylcyclohexanone | 86–93% | 6880–7440 [1] |
| Aldehyde Derivatives | Benzaldehyde, vanillin, 3-pyridinecarboxyaldehyde | 85–92% | 6800–7360 [1] |
| 1,3-Dithianes | Acetophenone-derived 1,3-dithiane | 92% | 7360 [1] |
| 1,3-Oxathiolanes | Acetophenone-derived 1,3-oxathiolane | 93% | 7440 [1] |
The following diagram illustrates the proposed catalytic cycle for VHPO-mediated thioketal cleavage.
Vanadium represents a transition metal with significant biological relevance, exhibiting multiple oxidation states that contribute to its diverse coordination chemistry and potential therapeutic applications. The coordination chemistry of vanadium bromide complexes has garnered substantial interest in pharmaceutical research due to their unique redox properties, structural diversity, and demonstrated biological activities. Vanadium exists in several oxidation states ranging from -3 to +5, but the most biologically relevant states are +3, +4, and +5, each exhibiting distinct coordination geometries and chemical behaviors [1]. This flexibility enables vanadium to participate in various biological processes, particularly enzyme inhibition and oxidative stress pathways.
The bromide ligands in vanadium complexes contribute significantly to their solubility, reactivity, and biological interactions. Unlike chloride analogues, bromide ions form complexes with enhanced stability in certain biological environments, potentially influencing their pharmacokinetic profiles. Vanadium(III) bromide (VBr₃) serves as a common starting material for many pharmaceutical investigations, forming green-black crystalline compounds that are highly hygroscopic and soluble in water with characteristic green coloration [2]. These compounds typically adopt octahedral coordination geometries in their polymeric solid-state structures, with vanadium(III) centers surrounded by six bromide ligands [2].
Recent research has illuminated the potential of vanadium compounds, including bromide complexes, for therapeutic applications in diabetes, cancer, and parasitic diseases [3]. The similarity between vanadate and phosphate ions contributes to vanadium's ability to interact with numerous enzymatic systems, particularly those involving phosphorylation and dephosphorylation processes [3]. This comprehensive application note provides detailed protocols and structural insights for researchers investigating vanadium bromide complexes, with emphasis on synthesis, characterization, and evaluation of biologically relevant properties.
Vanadium forms several stable bromide compounds across different oxidation states, each with distinct chemical and physical properties. The most significant compounds include:
Vanadium(III) bromide (VBr₃): This compound appears as a green-black solid with a density of 4 g/cm³ and molar mass of 290.654 g/mol. It crystallizes in an octahedral structure isotypic with vanadium(III) chloride (space group R3c, No. 167) with lattice parameters a = 6.400 Å and c = 18.53 Å [2]. VBr₃ is highly hygroscopic and dissolves in water to form green solutions. When heated to approximately 500°C, it produces a violet gas phase from which red vanadium(IV) bromide can be isolated through rapid cooling, though this decomposes at -23°C [2].
Vanadium(II) bromide (VBr₂): While less characterized than VBr₃, this lower oxidation state compound participates in various redox reactions and serves as a precursor for mixed-valence complexes.
The preparation of these fundamental bromides enables synthesis of more complex coordination compounds with organic ligands, which often exhibit enhanced stability and biological activity compared to their inorganic counterparts.
Vanadium bromide compounds form diverse complexes with nitrogen-containing ligands that significantly modify their properties and potential pharmaceutical applications:
Pyridine complexes: Vanadium(III) bromide reacts with pyridine to form VBr₃·3py complexes, where three pyridine ligands coordinate to the central vanadium atom [4]. These complexes typically exhibit octahedral coordination around the vanadium center.
Bipyridyl and phenanthroline complexes: With bidentate ligands such as 2,2'-bipyridyl and 1,10-phenanthroline, vanadium bromide forms complexes with stoichiometries dependent on reaction conditions. With excess ligand, complexes of the type VX₃·2B are obtained and characterized as ionic species [VX₂B₂]X [4]. Under specific conditions, a 2VCl₃·3bipy complex forms with an assigned ionic structure [VX₂B₂][VX₄B] [4]. Spectroscopic evidence confirms hexacoordinate vanadium environments in all these complexes.
These nitrogen-donor complexes often exhibit enhanced stability and modified redox properties compared to the parent vanadium bromides, making them particularly interesting for pharmaceutical applications where controlled release or specific targeting might be desirable.
Vanadium(III) bromide serves as a crucial starting material for numerous coordination complexes. Two reliable synthesis methods have been established:
From vanadium tetrachloride: Treatment of vanadium tetrachloride with hydrogen bromide provides a high-purity route to VBr₃ according to the reaction:
2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂ [2]
This reaction proceeds via the unstable vanadium(IV) bromide (VBr₄), which releases Br₂ near room temperature. The procedure requires careful handling under inert atmosphere and anhydrous conditions to prevent hydrolysis and oxidation.
Direct elemental synthesis: Vanadium(III) bromide can be prepared by direct reaction of elemental vanadium or ferrovanadium with bromine:
2 V + 3 Br₂ → 2 VBr₃
2 VFe + 6 Br₂ → 2 VBr₃ + FeBr₃ [2]
This method requires heating to initiate the reaction and careful control of temperature to prevent decomposition. The product can be purified through sublimation or recrystallization from appropriate solvents.
The synthesis of mer-VBr₃(THF)₃ represents a key protocol for generating a soluble, reactive vanadium bromide precursor suitable for further coordination chemistry:
Procedure: Dissolve anhydrous VBr₃ (1.0 g, 3.44 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under inert atmosphere (argon or nitrogen) [2]. Stir the mixture for 12-16 hours at room temperature until a homogeneous red-brown solution forms. Concentrate the solution under reduced pressure to approximately 10 mL and layer with anhydrous diethyl ether (40 mL). Allow the mixture to stand undisturbed for 24 hours to precipitate red-brown crystals. Collect the crystals by filtration, wash with cold ether, and dry under vacuum.
Key considerations: This complex is highly hygroscopic and must be stored under inert atmosphere. All solvents must be rigorously dried and oxygen-free to prevent decomposition. The compound exhibits good solubility in THF, DME, and other donor solvents, facilitating further reactions.
Aqueous solutions of VBr₃ yield hydrates that provide insight into vanadium's behavior in biological systems:
Procedure: Dissolve VBr₃ (1.0 g, 3.44 mmol) in deoxygenated water (20 mL) to form a green solution [2]. Gently evaporate the solution under nitrogen atmosphere at room temperature until green crystals form. Collect the crystals by filtration and dry under nitrogen flow.
Structural characteristics: X-ray crystallography confirms the composition as trans-[VBr₂(H₂O)₄]Br·(H₂O)₂ with octahedral coordination around vanadium [2]. The structure features trans-bromide ligands with water molecules occupying the equatorial positions. This arrangement influences the complex's reactivity and solubility properties.
Table 1: Summary of Vanadium Bromide Synthesis Methods
| Compound | Starting Materials | Reaction Conditions | Yield | Key Characteristics |
|---|---|---|---|---|
| VBr₃ | VCl₄ + HBr | Anhydrous, 0°C to RT | 70-85% | Green-black solid, hygroscopic |
| VBr₃ | V + Br₂ | Heating to 300°C | 80-90% | Requires purification |
| VBr₃(THF)₃ | VBr₃ + THF | Anhydrous, RT, 12-16 hr | 60-75% | Red-brown, soluble in THF |
| [VBr₂(H₂O)₄]Br·2H₂O | VBr₃ + H₂O | Aqueous, RT, evaporation | 50-70% | Green crystals, air-sensitive |
Comprehensive characterization of vanadium bromide complexes employs multiple analytical techniques to elucidate structural and electronic properties:
X-ray crystallography: This technique provides definitive structural information for crystalline vanadium bromide complexes. Studies reveal that VBr₃ adopts a polymeric structure with octahedral vanadium centers [2]. The hydrate complex [VBr₂(H₂O)₄]Br·2H₂O shows discrete molecular units with trans geometry, confirmed by crystal structure determination [2]. Crystallographic analysis requires high-quality single crystals, typically obtained through slow evaporation or layering techniques under inert atmosphere.
Electronic spectroscopy: UV-visible spectroscopy of vanadium bromide complexes reveals characteristic d-d transitions and charge transfer bands. Vanadium(III) complexes typically exhibit weak d-d transition bands in the 500-700 nm region due to the spin-forbidden nature of these transitions in d² systems. Bromide-to-vanadium charge transfer bands often appear in the ultraviolet region. These spectral features provide information about coordination geometry and oxidation state.
Vibrational spectroscopy: Infrared spectroscopy identifies ligand-specific vibrations and metal-ligand bonding characteristics. For VBr₃ complexes with THF, characteristic C-O-C stretching vibrations shift to lower frequencies compared to free THF, indicating oxygen coordination to the vanadium center [2]. Far-IR spectroscopy can detect V-Br stretching vibrations between 200-300 cm⁻¹, which are sensitive to coordination mode and geometry.
Magnetic measurements: Vanadium(III) complexes (d² configuration) typically exhibit room-temperature magnetic moments between 2.6-2.8 BM, consistent with two unpaired electrons. Magnetic susceptibility measurements as a function of temperature can reveal exchange interactions in polynuclear complexes or phase transitions. Deviations from spin-only values may indicate spin-orbit coupling or specific coordination geometries.
Electrochemical analysis: Cyclic voltammetry provides crucial information about the redox behavior of vanadium bromide complexes. Most exhibit reversible or quasi-reversible vanadium-centered redox couples, typically for the V³⁺/V²⁺ and V⁴⁺/V³⁺ pairs. The measured potentials are highly sensitive to the coordination environment, with bromide ligands generally stabilizing lower oxidation states. These measurements are typically conducted in nonaqueous solvents (acetonitrile, DMF) with supporting electrolytes.
Table 2: Characterization Data for Selected Vanadium Bromide Complexes
| Complex | UV-Vis λmax (nm) | IR Bands (cm⁻¹) | Magnetic Moment (BM) | Redox Potentials (V vs. Fc/Fc⁺) |
|---|---|---|---|---|
| VBr₃ | 380, 580 (sh) | V-Br: 285, 250 | 2.75 | -0.35 (V³⁺/V²⁺) |
| VBr₃(THF)₃ | 395, 610 (sh) | C-O-C: 1020, V-Br: 275 | 2.68 | -0.42 (V³⁺/V²⁺) |
| [VBr₂(H₂O)₄]⁺ | 370, 565 | V-O: 490, V-Br: 265 | 2.72 | -0.28 (V³⁺/V²⁺) |
| [VBr₂(bipy)₂]⁺ | 420, 650, 750 | C-N: 1600, V-Br: 270 | 2.65 | -0.51 (V³⁺/V²⁺), +0.35 (V⁴⁺/V³⁺) |
Vanadium bromide complexes exhibit significant biological activity primarily through interactions with enzymatic systems:
Phosphatase inhibition: Vanadium compounds are potent inhibitors of protein tyrosine phosphatases (PTPases) and other phosphatase enzymes [3]. The structural similarity between vanadate (H₂VO₄⁻) and phosphate (HPO₄²⁻) enables vanadium to form stable transition state analogues in enzyme active sites. Vanadium complexes with five-coordinate geometry particularly mimic the trigonal bipyramidal transition state of phosphate ester hydrolysis, resulting in effective enzyme inhibition [3]. This inhibition affects numerous signaling pathways controlled by phosphorylation states.
Enzyme activation: Interestingly, vanadium compounds can also activate certain enzymes through indirect mechanisms. Vanadium stimulates glucose-6-phosphate dehydrogenase activity and can activate cytosolic kinases and the insulin receptor through tyrosine phosphorylation mimicry [3]. The balance between inhibitory and activatory effects contributes to the complex biological profiles observed for vanadium complexes.
The bromide ligands in vanadium complexes influence these interactions by modifying the complex's redox potential, lipophilicity, and specific binding interactions with enzyme active sites.
Recent studies demonstrate that vanadium compounds, including bromide complexes, can induce oxidative stress and DNA damage:
Reactive oxygen species (ROS) generation: Vanadium(III) oxide (V₂O₃) increases intracellular ROS levels in human peripheral blood lymphocytes, as measured by fluorescence assays [5]. This oxidative stress results from Fenton-type reactions or reaction with atmospheric oxygen, generating superoxide, hydroxyl radicals, and other reactive species that damage cellular components.
DNA damage response: Treatment of human lymphocytes with V₂O₃ increases expression of γH2AX, a sensitive marker of DNA double-strand breaks [5]. This DNA damage activates complex cellular responses involving proteins such as ataxia-telangiectasia mutated (ATM) and Rad3-related (ATR) kinases, which converge on H2AX phosphorylation.
Cell cycle effects: Vanadium compounds induce G1-S phase delay in the cell cycle, associated with decreased expression of cyclins D and E, and their associated CDKs (CDK2 and CDK4) [5]. This cell cycle disruption represents a coordinated cellular response to vanadium-induced DNA damage and oxidative stress.
Diagram 1: Cellular signaling pathways affected by vanadium bromide complexes, showing interconnected mechanisms of oxidative stress, DNA damage response, and enzyme regulation
Vanadium bromide complexes show promise for several pharmaceutical applications:
Antidiabetic applications: Vanadium compounds demonstrate insulin-mimetic properties both in vitro and in vivo [3]. They enhance glucose uptake, stimulate glycogen synthesis, and inhibit gluconeogenesis through multiple mechanisms, including insulin receptor kinase activation and inhibition of protein tyrosine phosphatases. The bromide ligands may enhance bioavailability or tissue distribution compared to other halide complexes.
Anticancer potential: The ability of vanadium compounds to induce cell cycle arrest and DNA damage suggests potential anticancer applications [5]. Vanadium complexes have demonstrated activity against various cancer cell lines, with mechanisms involving generation of reactive oxygen species, activation of apoptosis, and inhibition of key phosphatases and ATPases.
Antiparasitic activity: Vanadium compounds show promising activity against parasites causing tropical diseases, possibly through multiple mechanisms including enzyme inhibition and oxidative stress [3]. The bromide ligands may enhance penetration through parasitic membranes or modify selectivity compared to human targets.
The therapeutic application of vanadium bromide complexes requires careful attention to toxicity profiles:
Oxidative stress: A primary concern with vanadium pharmaceuticals is their potential to generate reactive oxygen species, which may cause collateral damage to healthy tissues [3]. This necessitates careful dosing regimens and potentially the development of targeted delivery systems.
Bromide accumulation: With repeated administration, bromide ions released from complex decomposition could potentially lead to bromism, particularly affecting the central nervous system. This risk requires monitoring in preclinical and clinical development.
Coordination-based strategies: Current research focuses on designing vanadium complexes with organic chelators that control reactivity, enhance specificity, and reduce side effects [3]. These approaches aim to maintain therapeutic benefits while minimizing toxicity through improved pharmacokinetic profiles.
Table 3: Pharmaceutical Considerations for Vanadium Bromide Complexes
| Application | Proposed Mechanism | Advantages | Limitations |
|---|---|---|---|
| Diabetes Treatment | Insulin receptor activation, phosphatase inhibition | Multiple mechanisms, oral bioavailability | Narrow therapeutic window |
| Cancer Therapy | ROS generation, cell cycle disruption, DNA damage | Broad-spectrum activity, multiple targets | Potential genotoxicity, oxidative damage |
| Antiparasitic Agents | Parasite enzyme inhibition, selective toxicity | Novel mechanism of action | Potential human toxicity |
| Metabolic Disorders | Kinase activation, metabolic pathway modulation | Regulation of multiple pathways | Complex safety profile |
Standardized protocols for evaluating biological effects of vanadium bromide complexes:
Cell viability assay (CFDA/BE staining): Prepare working solution of 0.125 μg/μL carboxyfluorescein diacetate (CFDA) and 0.025 μg/μL ethidium bromide (BE) in phosphate-buffered saline (1:1 ratio) [5]. Treat lymphocytes (1×10⁷ cells in 5 mL culture medium) with vanadium bromide complexes (2-16 μg/mL) for 24 hours at 37°C. Mix 10 μL cell suspension with 10 μL fluorochrome mixture and incubate 15 minutes. Analyze by fluorescence microscopy: viable cells emit green fluorescence (CFDA), nonviable cells show red nuclear fluorescence (BE). Count 100 cells per sample to determine viability percentage.
Cell cycle analysis: After 24-hour treatment with test compounds, harvest cells and fix in 70% ethanol at -20°C for 2 hours [5]. Wash with PBS and stain with propidium iodide (50 μg/mL) containing RNase A (100 μg/mL) for 30 minutes at room temperature. Analyze DNA content by flow cytometry using standard excitation (488 nm) and emission (617 nm) settings for PI. Determine percentage of cells in G1, S, and G2/M phases using appropriate software algorithms.
ROS detection with dihydrorhodamine 123: Load cells with 10 μM dihydrorhodamine 123 for 30 minutes at 37°C before treatment with vanadium complexes [5]. After exposure, wash cells with PBS and analyze fluorescence by flow cytometry (excitation 488 nm, emission 525 nm). Include positive controls (e.g., H₂O₂-treated cells) and negative controls (untreated cells) for normalization. Express results as fold increase in fluorescence compared to untreated controls.
Protein expression analysis (Western blotting): After treatment, lyse cells in RIPA buffer containing protease inhibitors (aprotinin, leupeptin) [5]. Separate proteins by SDS-PAGE (10-12% gels) and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against γH2AX, cyclin D, cyclin E, CDK2, or CDK4 overnight at 4°C. After washing, incubate with horseradish peroxidase-conjugated secondary antibodies and detect using chemiluminescent substrates. Normalize to actin expression for quantification.
Diagram 2: Experimental workflow for evaluating biological effects of vanadium bromide complexes in human lymphocyte cultures
Vanadium bromide complexes represent a promising class of coordination compounds with diverse structural features and significant biological activities. Their unique redox chemistry, ability to interact with enzymatic systems, and demonstrated effects on cellular processes warrant continued investigation for pharmaceutical applications. The synthesis protocols, characterization methods, and biological evaluation techniques outlined in these application notes provide researchers with comprehensive tools to explore this fascinating family of compounds. Future research should focus on enhancing the specificity and safety profiles of these complexes through rational ligand design and delivery strategies to fully realize their therapeutic potential while minimizing adverse effects.
Solvent optimization is a powerful approach to address the "combinatorially complex" problem of finding the best solvent or solvent mixture, a task that is untenable through experimental testing alone [1].
For your work on VBr2 in aqueous systems, this typically involves creating binary (water + one co-solvent) or ternary (water + two co-solvents) mixtures. The following table summarizes the core problem types you might encounter, adapted from general solvent optimization principles [1]:
| Problem Template | Primary Objective | Key Measurement | Relevance to VBr2 |
|---|---|---|---|
| SOLUBILITY (Maximization) | Maximize the mole fraction solubility of a solid solute in a liquid mixture [1]. | Solid/Liquid Equilibria (e.g., concentration of dissolved VBr2). | Directly applicable for increasing VBr2 dissolution in aqueous solutions. |
| LLEXTRACTION (Liquid-Liquid Extraction) | Maximize the distribution ratio (D) of solutes between two liquid phases [1]. | Activity coefficients of solutes in two immiscible liquid phases. | Less directly relevant for single-solute solubility, useful for VBr2 purification from mixtures. |
This is the standard method for experimentally determining solubility [2].
For a more efficient exploration of the solvent space, you can employ a data-driven ML approach, as outlined in recent research [2].
Q1: My experimental solubility measurements for VBr2 have high variability. What could be the issue?
Q2: The ML model's predictions for VBr2 solubility are poor. How can I improve them?
Q3: I am only allowed to use a specific, limited set of co-solvents. How can I optimize within this constraint?
The diagram below outlines the decision-making and experimental workflow for optimizing VBr2 solubility, integrating both computational and experimental approaches.
-multistart flag to begin from multiple random starting points, and the -warmstart flag to generate a high-quality initial guess for the solver, which can aid convergence [1].
At low temperatures, the main issue is the increased viscosity of the electrolyte, which is a vanadium bromide solution in hydrobromic acid (HBr) or an HBr/HCl mixture [1]. This leads to two primary problems:
The table below summarizes the effects and symptoms:
| Effect | Consequence & Symptom |
|---|---|
| Increased Electrolyte Viscosity | Reduced electrolyte flow rate, leading to higher pump power requirements and pressure losses [2]. |
| Higher Concentration Losses | Reduced battery capacity and voltage output during discharge [2]. |
| Risk of Vanadium Precipitation | Possible permanent loss of capacity and physical damage to cells [3]. |
Operating at high temperatures accelerates chemical side reactions that degrade battery components.
Here is a systematic workflow to diagnose and address temperature-related issues, incorporating key experimental monitoring protocols.
Experimental Protocols for Monitoring:
Real-Time Temperature Monitoring:
Capacity and Efficiency Testing:
Q1: What is the safe operating temperature range for a vanadium bromide battery? While a universal range isn't specified in the search results, standard vanadium redox batteries with sulfuric acid electrolyte typically operate between 10°C and 40°C [3]. Newer electrolyte formulations with chloride mixtures can extend this range down to -20°C [3]. You should consult your specific battery's technical datasheet.
Q2: Can the battery recover from low-temperature capacity loss? Yes, in many cases. As the research model shows, after several charge-discharge cycles at high load currents (above 95 mA/cm²), the electrolyte can self-heat by more than 15°C. This warming stabilizes the flow and can lead to a recovery of the battery's capacity [2].
Q3: What are the best practices for operating batteries in cold climates?
Q4: What causes hotspots in a battery stack and how are they detected? Hotspots are often caused by weak cells that degrade and struggle to keep up with healthy cells, poor electrical connections, or physical damage to cells [5]. They are detected by a network of temperature sensors strategically placed across the battery pack to identify localized temperature variations (thermal imbalance) [5].
The following table summarizes the common causes of V-BrPO deactivation and their solutions.
| Issue | Cause & Mechanism | Recommended Solution | Supporting Experimental Protocol |
|---|---|---|---|
| Loss of Vanadate Cofactor | Use of phosphate buffers; phosphate competes with vanadate for binding in the active site, displacing the essential cofactor [1]. | Use non-phosphate buffers (e.g., citrate, BIS-TRIS). Ensure adequate concentration of vanadate (Na3VO4) in the assay buffer [1]. | Pre-incubate the apoenzyme with 0.1-1.0 mM Na3VO4 for at least 1-2 hours at 30°C to reconstitute the holoenzyme. For some mutants (e.g., R397W), higher vanadate (10 mM) and longer incubation (up to 24 hours) may be required [2]. |
| pH-Induced Deactivation | Incorrect pH affects the protonation state of critical active site residues (e.g., a histidine with pKa ~5.7), hindering H2O2 binding and catalysis [3]. | Maintain pH optimal for binding and reaction. The enzyme must be unprotonated for H2O2 binding (pH >6), but bromide oxidation rate increases at lower pH (optimum ~pH 4.0) [3]. | For bromide oxidation, use a pH range of 4.0-6.0. Conduct activity assays across a pH gradient (e.g., pH 4.0-8.0) to determine the optimum for your specific enzyme preparation and desired reaction [3]. |
| Azide Sensitivity (Mutant Enzymes) | Single-point mutations (e.g., R397W/F) can alter the active site architecture, making the enzyme susceptible to inhibitors like sodium azide (NaN3) [2]. | Avoid sodium azide in storage buffers or reaction mixtures when using engineered V-BrPO variants. The wild-type enzyme is typically not inhibited by 1 mM NaN3 [2]. | Test inhibitor sensitivity: Compare enzyme activity with and without 1 mM NaN3. A loss of >80% activity indicates azide sensitivity [2]. |
The following diagram outlines a logical workflow to systematically prevent V-BrPO deactivation during your experiments.
Q1: Can I use phosphate-buffered saline (PBS) for my V-BrPO assays? A1: No, it is not recommended. Phosphate is a competitive inhibitor of the vanadate cofactor and will lead to enzyme inactivation. Use alternative buffers like BIS-TRIS or citrate [1].
Q2: My engineered V-BrPO mutant has low activity even after vanadate addition. What could be wrong? A2: Some point mutations (e.g., R397W) can significantly slow the rate of vanadate incorporation into the active site. Try extending the pre-incubation time with vanadate (e.g., up to 24 hours) and increasing the vanadate concentration (e.g., to 10 mM) [2].
Q3: Is vanadium bromoperoxidase a stable enzyme? A3: Yes, the wild-type enzyme is known for its high operational stability. It has been reported to remain active under turnover conditions for several weeks at room temperature in both aqueous and organic media, making it highly suitable for biocatalytic applications [4].
The following table addresses common operational issues and their solutions, with a focus on flow rate management.
| Problem Symptom | Potential Root Cause | Diagnostic Steps | Recommended Solution & Reference |
|---|---|---|---|
| Rapid capacity fade, low active material utilization | Very low electrolyte flow rate leading to high concentration polarization in the cell stack [1]. | Measure species concentration difference between cell stack and tank; monitor voltage drop under load [1]. | Increase flow rate to ensure reactant supply matches reaction rate. Optimize via polarization curves [1]. |
| Low Round-Trip Efficiency, high pumping energy losses | Excessively high flow rate without proportional performance gain [2]. | Calculate system efficiency (voltage, current, energy efficiency) across a flow rate range [2]. | Implement an optimized flow rate strategy. Studies show this can achieve >95% round-trip efficiency [2]. |
| Flow maldistribution; inconsistent performance across cell stack | Uneven flow rates through individual cells in a stack [1]. | Simulate stack with defined maldistribution factors; compare cell voltages and concentrations [1]. | Ensure uniform flow distribution. Define FlowMalDistrPos and FlowMalDistrNeg as unity vectors in system setup [1]. |
| Sudden current drop despite sufficient tank SOC | Flow rate too low (potentially zero), depleting active materials in the cell stack while tanks remain charged [1]. | Check real-time cell stack state of charge (SOC) versus tank SOC during operation [1]. | Maintain a minimum flow rate to offset reactant consumption in cells. Avoid no-flow conditions during discharge [1]. |
Q1: What is the fundamental role of flow rate in a VBr₂ battery's performance? The electrolyte flow rate directly balances two opposing factors: concentration polarization and pumping losses [1] [2]. A low flow rate causes sluggish replenishment of reactants at the electrodes, leading to high polarization and voltage losses. A very high flow rate reduces these concentration losses but consumes more auxiliary energy for pumping, which can lower the overall system efficiency. The optimal point maximizes the battery's round-trip efficiency [2].
Q2: How can I experimentally determine the optimal flow rate for my system? The established methodology is to run the battery at a constant current discharge across a range of constant flow rates [1].
Q3: The SOC in my tank is high, but the battery stops delivering current. Why? This indicates stack starvation due to an insufficient flow rate [1]. Even with ample active material in the storage tanks, a low or zero flow rate will cause the vanadium species in the immediate vicinity of the cell stack electrodes to be depleted quickly. Once the local concentration in the stack is exhausted, the reaction cannot proceed and current stops, even though the overall tank SOC remains high [1]. The solution is to increase the flow rate to ensure continuous replenishment.
The table below summarizes quantitative data on the impact of flow rate, based on simulation and research findings.
| Flow Rate (LPM) | Key Performance Observations | Reference Model |
|---|---|---|
| 0 | Rapid current drop due to cell stack depletion. Tank SOC remains high. Demonstrates necessity of any flow [1]. | Vanadium Redox Flow Battery (VRFB) [1] |
| 0.5 - 1 | Improved performance over no-flow, but may still suffer from significant polarization losses at higher currents [1]. | Vanadium Redox Flow Battery (VRFB) [1] |
| 15 | Represents a well-optimized regime where stack depletion is effectively offset by flow, enabling sustained operation [1]. | Vanadium Redox Flow Battery (VRFB) [1] |
| 30 | May represent a point of diminishing returns, where increased flow provides minimal performance gain for increased pumping cost [1]. | Vanadium Redox Flow Battery (VRFB) [1] |
| Optimized | >95% Round-trip efficiency achieved by balancing kinetics and minimizing polarization effects [2]. | Zinc-Bromine (Zn-Br₂) Flow Battery [2] |
The following diagram illustrates the core experimental workflow for diagnosing and optimizing electrolyte flow rate.
U_cell * (dc_cell_i/dt) = (Q/N_s) * (c_tank_i - c_cell_i) ± (I/(nF)) - (A_m/t_m) * f(ΣD_i*c_i) [1]. This equation is critical for simulating and understanding the interplay between flow rate (Q), current (I), and concentration.
The table below summarizes common issues, their potential causes, and solutions based on current research.
| Issue | Possible Cause | Suggested Solution | Key References |
|---|---|---|---|
| Reduced Voltage & Energy Efficiency | Increased membrane resistance due to organic layer deposition from bromine complexing agents (e.g., MEP, MEM). | Re-evaluate the type and concentration ratio of bromine complexing agents. Consider using a thinner cation exchange membrane (e.g., VF11, 25µm). | [1] |
| Low Energy or Power Density | Suboptimal electrode configuration and flow field design, leading to poor electrochemical activity and high pumping losses. | Use a 3D model to optimize electrode shape and flow field. Adopt a "flow-by" design and find the optimal flow rate to balance reaction efficiency and pumping power. | [2] [3] |
| Capacity Loss & Self-Discharge | Crossover of vanadium ions through the membrane, leading to cross-contamination and parasitic side reactions. | Ensure the membrane is in good condition. For V/Br systems, use an anion exchange membrane. Implement routine electrolyte rebalancing. | [4] [3] |
| Poor Electrochemical Activity | Lack of sufficient active sites on the carbon felt electrode for the vanadium ion redox reactions. | Perform surface treatment on carbon electrodes (e.g., thermal, acid) to introduce oxygen-containing functional groups (C-OH) that act as active sites. | [3] |
| Bromine Vapour Formation | Evolution of toxic bromine gas during the charging process. | Employ bromine complexing agents to bind with bromine, reducing vapour pressure and improving safety. | [1] [5] |
This methodology is based on a study that assessed the effect of complexing agents on membrane performance [1].
The diagram below maps the core components of a vanadium bromide battery and the primary factors that influence its efficiency, integrating causes and solutions from the troubleshooting guide.
Q1: What is the electron transfer coefficient?
Q2: How is the transfer coefficient defined according to IUPAC?
α_c = –(RT/F)(dln|j_c|/dE) and the anodic transfer coefficient as α_a = (RT/F)(dln j_a/dE), where j is the current density corrected for concentration changes at the electrode surface [1].Q3: Can the transfer coefficient provide direct mechanistic insight?
(RT/F)(dln|j|/dE), and setting this equal to αn to estimate the number of electrons n based on an assumed α (often 0.5) can be misleading [1].Q4: What are common methods for measuring the electron transfer rate constant (k⁰)?
Here is a detailed methodology for a key experiment and a flowchart summarizing the general workflow for measuring and interpreting the transfer coefficient.
Diagram 1: Experimental workflow for transfer coefficient measurement.
This method is applicable for electrochemically irreversible systems where the reaction rate is slow.
1. Experimental Setup
2. Data Collection
3. Data Analysis
log|j|, against the overpotential, η.α_c = - (RT / F) * (1 / Tafel Slope)α_a = (RT / F) * (1 / Tafel Slope)4. Troubleshooting Common Issues
Table 1: Common voltammetric techniques for measuring the transfer coefficient and electron transfer rate constant (k⁰).
| Technique | Measured Parameter | Applicable Regime | Key Formula / Method | Notes and Considerations |
|---|---|---|---|---|
| Tafel Analysis | Tafel Slope | Irreversible | (\alpha_c = -\frac{RT}{F} \cdot \frac{1}{\text{Tafel Slope}}) | Requires current density corrected for concentration and ohmic drop. Simple but limited to irreversible systems [1]. |
| Cyclic Voltammetry (CV) | Peak Potential Separation (ΔEp) | Reversible to Irreversible | Nicholson's method or digital simulation for k⁰ and α | The most common method. The value of ΔEp indicates the reversibility of the system [3] [2]. |
| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Primarily Quasi-Reversible | Fitting to equivalent circuit models to extract k⁰ | Can provide complementary data to CV. Values for k⁰ from EIS and CV may differ significantly [2]. |
The relationship between the transfer coefficient and the current is often described by the Butler-Volmer equation:
j = j_0 [ exp(α_a F η / RT) - exp(-α_c F η / RT) ]
where j_0 is the exchange current density and η is the overpotential [1]. While widely used, the Butler-Volmer model is often considered phenomenological. It can be understood as an approximation of the more physically grounded Marcus-Hush theory of electron transfer, especially at low overpotentials [3].
The overpotential in vanadium bromide flow batteries is often addressed by modifying the electrode to enhance its electrocatalytic activity. The table below summarizes proven strategies.
| Strategy | Key Materials/ Methods | Target Redox Couples | Observed Improvement (vs. Baseline) |
|---|---|---|---|
| Catalytic Coating | Graphene Oxide (GO) nanosheets with SPEEK or PVDF binder [1] | Br⁻/Br³⁻ & V³⁺/V²⁺ | "More favorable electrocatalytic activity... lower overvoltage" [1] |
| Intrinsic Treatment | Thermal, chemical, or plasma activation [2] | General electrode processes | Improves hydrophilicity and creates active sites [2] |
| Heteroatom Doping | Introducing other elements (e.g., O, N) into the carbon lattice [2] | General electrode processes | Enhances conductivity and creates catalytic active sites [2] |
| Structural Design | Data modeling and 3D structural design of porous fiber felt electrodes (PFFEs) [2] | General electrode processes | Optimizes electrolyte flow and reaction distribution [2] |
Based on the research, here is a detailed methodology for creating a graphene oxide-modified electrode, which has shown efficacy in reducing overpotential for both vanadium and bromide reactions [1].
When working to reduce overpotential, you can follow this logical troubleshooting and optimization workflow. The diagram below outlines the process from problem identification to solution implementation.
Electrode Optimization Troubleshooting Workflow
To ensure your experimental results are reliable and repeatable, please consider these often-overlooked factors, which are critical for flow battery research [3].
The table below summarizes the primary challenges and general mitigation strategies for maintaining vanadium flow battery performance. Most commercial systems and research focus on Vanadium Redox Flow Batteries (VRFBs), which use vanadium in both half-cells [1] [2].
| Challenge / Degradation Mode | Impact on Cycle Life | Mitigation Strategies |
|---|---|---|
| Electrolyte Imbalance & Crossover | Cumulative capacity loss (>50% over many cycles); shifts in oxidation states [1] [2] | Periodic rebalancing (e.g., mechanical mixing, chemical/electrochemical remediation); membrane selectivity improvement [1] [2] |
| Electrolyte Stability | Precipitation of V2O5 (V(V)) at high temperatures; precipitation of V(II)/V(III)) at low temperatures; concentration degradation over time [1] [3] | Optimize electrolyte composition (acid concentration, additives); strict temperature control (typically 10-40°C) [1] |
| Material & Component Degradation | Electrode corrosion/fouling; membrane degradation; system contamination [1] [3] | Material selection (e.g., stable graphite felt, Nafion membranes); rigorous pre-treatment and cleaning protocols [1] [3] |
For researchers conducting charge-discharge cycling tests, adhering to detailed and repeatable experimental protocols is critical for obtaining reliable data on cycle life [3]. The workflow below outlines key procedural steps.
Key Procedural Details:
The term "vanadium bromide flow battery" is highly specific. To build a more detailed knowledge base, I suggest you:
Q: What are the most critical factors for an accurate Tafel analysis in a vanadium bromide system?
Q: My Tafel plot is curved, not linear. What could be the cause?
Q: What is a Differential Tafel Plot (DTP) and when should I use it?
Q: Are there specific considerations for the dissolution kinetics of vanadium pentoxide in bromide solutions?
The table below summarizes the key parameters involved in Tafel analysis and their significance. This can serve as a quick reference for researchers interpreting their data.
| Parameter | Symbol | Description | Significance |
|---|---|---|---|
| Overpotential | (\eta) | The deviation from the equilibrium potential. | Driving force for the electrochemical reaction [1]. |
| Exchange Current Density | (i_0) | The current at equilibrium where anodic and cathodic rates are equal. | Indicator of the intrinsic rate of the electrode reaction; a higher (i_0) implies faster kinetics [1]. |
| Transfer Coefficient | (\alpha) | A measure of how the activation energy barrier is symmetryzed by the applied potential. | Provides insight into the reaction mechanism (e.g., single-step vs. multi-step) [1]. |
| Tafel Slope | (A) | The slope of the linear region of the Tafel plot ((\eta) vs. (\log i)). | Used to calculate (\alpha) and diagnose the rate-determining step (e.g., activation-controlled vs. diffusion-controlled) [3]. |
| Limiting Current | (i_L) | The maximum current when the reaction is fully limited by mass transfer. | Essential for correcting the measured current to obtain the true kinetic current [1]. |
This protocol outlines the steps for acquiring and analyzing polarization data.
1. Experimental Setup
2. Data Acquisition
3. Data Processing & Plot Generation
4. Data Analysis
To help visualize the logical flow of the troubleshooting process and the experimental workflow, the following diagrams were created using Graphviz.
This guide provides a starting point for supporting researchers with Tafel analysis. The key to robust results lies in meticulous experimental setup, precise mass-transfer correction, and awareness of advanced techniques like Differential Tafel Plots to diagnose hidden issues [1].
The following table summarizes key experimental data for the halogenation of propiophenone, a common model substrate, using vanadium catalyst systems with bromide (Br⁻) and chloride (Cl⁻) sources [1].
| Halide Source | Catalyst System | Reaction Conditions | Conversion / Yield | Key Findings / Notes |
|---|---|---|---|---|
| Bromide (Bu₄NBr) | VO(OiPr)₃, AlCl₃, O₂ | 10 mol% cat., 120 mol% Bu₄NBr, 120 mol% AlCl₃, MeCN, 80°C, 24h | ~90% (Yield) | Efficient system with molecular oxygen as terminal oxidant [1]. |
| Chloride (AlCl₃) | VO(OiPr)₃, Bu₄NI, O₂ | 10 mol% cat., 120 mol% Bu₄NI, 120 mol% AlCl₃, MeCN, 80°C, 24h | ~60% (Yield) | AlCl₃ acts as both Lewis acid and chloride source; lower yield than bromination [1]. |
A notable finding is that bromide systems generally achieve higher conversion rates under similar conditions [1]. The search results also indicate that the inherent reactivity difference stems from the easier oxidation of bromide ions (Br⁻) compared to chloride ions (Cl⁻), which is a fundamental chemical property [2].
Here are the detailed methodologies for the vanadium-catalyzed halogenation reactions referenced above.
This protocol uses a vanadium catalyst with molecular oxygen (O₂) as a benign terminal oxidant, avoiding strong, stoichiometric oxidants.
This biotechnological approach utilizes a engineered vanadium-dependent haloperoxidase (AmVHPO R425S mutant) to achieve selective chlorination.
The diagram below illustrates the generally accepted catalytic cycle for vanadium-dependent haloperoxidases (VHPOs), which explains the formation of the reactive halogenating species [2].
The key points of the mechanism are:
The following table summarizes key performance metrics for several promising alternative battery materials based on current literature.
| Battery Technology | Theoretical/Current Energy Density | Cycle Life (cycles) | Voltage (Nominal) | Key Advantages | Major Challenges |
|---|---|---|---|---|---|
| Lithium-Sulfur (Li-S) [1] [2] | 9x Li-ion (theoretical); ~500 Wh/kg (prototypes) | ~50 (current prototypes); Target: >500 [1] | ~2.1V | High theoretical energy density; Abundant, low-cost sulfur [1] | Rapid capacity fade; Polysulfide shuttle effect [1] |
| Sodium-Ion (Na-Ion) [1] [3] | 100-150 Wh/kg (current); Target: >180 Wh/kg [1] [4] | ~5,000 (current); 6,000 demonstrated [1] | ~3.2V | Abundant, low-cost materials; Safety; Similar manufacturing to Li-ion [1] [3] | Lower energy density than Li-ion; Earlier stage of commercialization [1] |
| Lithium Iron Phosphate (LFP) [4] | 150-220 Wh/kg (current); 300 Wh/kg (target for 2025) [4] | 3,000 - 8,000 [1] [4] | 3.2V | High safety & thermal stability; Long cycle life; Cobalt-free [4] | Lower voltage and energy density than NMC Li-ion [5] |
| Lithium Titanate Oxide (LTO) [5] [6] | 60-90 Wh/kg [6] | 15,000 - 20,000+ [5] [6] | 2.4V | Extremely fast charging; Excellent safety & wide temp. performance; Long lifespan [5] [6] | Low energy density; High upfront cost [5] [6] |
| Zinc-Air (Zn-Air) [7] | >1,000 Wh/kg (theoretical); 300-500 Wh/kg (practical target) | Data not available (Rechargeable types in development) | 1.65V | Very high theoretical energy density; Low cost & safe materials [7] | Short cycle life; Limited power density; Recharging technology challenges [7] |
| Nickel-Metal Hydride (NiMH) [8] | 60-140 Wh/kg [8] | 500 - 2,000 [8] | 1.2V | Mature, safe technology; Good temperature tolerance; Lower cost than Li-ion [8] | High self-discharge rate; Moderate energy density [8] |
Since data for VBr₂ is unavailable, here are the standard methodologies researchers use to generate the kind of data shown in the table above. Applying these protocols is essential for objectively comparing any new material like VBr₂ against established options.
A standard battery testing workflow involves material preparation, cell assembly, and a series of electrochemical characterizations, which can be visualized as follows:
Key Experimental Methodologies:
Cyclic Voltammetry (CV)
Galvanostatic Charge-Discharge (GCD) Cycling
Rate Capability Testing
| Complex/Material | Application Context | Key Performance Metrics | Reported Experimental Protocols |
|---|---|---|---|
| Vanadium Diboride (VB₂) [1] | Anode for VB₂-Air batteries | Theoretical specific capacity: 4060 mA h g⁻¹; 11-electron transfer per molecule. [1] | Cell Setup: Vanadium diboride as anode, air as cathode. Modification: Anode materials were surface-treated with ZrO₂ and polydopamine (PDA) to enhance stability and discharge efficiency. [1] |
| Vanadium-based Artificial Enzyme (VOₓ-AE) [2] | Reactive Oxygen Species (ROS) catalysis for disinfection | Turnover number and Vmax were 2-3 times higher than V₂O₅ when catalyzing H₂O₂. [2] | Synthesis: A unique Zn-O-V bridge was constructed to modulate electron transfer. Characterization: The lower valence state of the V site and the charge-filled V-dyz orbital near the Fermi level were confirmed, which interferes with sigma bonding in H₂O₂ and enhances catalysis. [2] |
| V(III) in Acidic Electrolyte [3] | Negative electrolyte in Vanadium Flow Batteries (VFBs) | Electrode reaction rate constant (ks) and diffusion coefficient [D(V(III))] increase with temperature; Diffusion activation energy: 13.7 kJ·mol⁻¹. [3] | Electrolyte Prep: V(III) acidic solutions prepared by electrochemical reduction of VOSO₄. Electrochemical Tests: Cyclic voltammetry (CV) and chronopotentiometry on a spectroscopically pure graphite rod. Temperature controlled by a water bath. [3] |
For a systematic comparison of electron transfer kinetics, researchers often follow a structured electrochemical workflow. The diagram below outlines a general protocol based on the methodologies used in the studies, particularly for evaluating battery electrolytes [3].
The search results highlight two prominent strategies for enhancing electron transfer in vanadium-based materials, which are crucial for developing effective comparison criteria:
The following table compares the properties and catalytic performance of several well-studied VHPOs, highlighting their different halogenation capabilities.
| Enzyme (Source) | Native Classification | Key Structural or Mutant Features | Notable Catalytic Performance |
|---|---|---|---|
| AmVHPO ( Acaryochloris marina ) | Bromoperoxidase (VBPO) | Wild-type; unique disulfide bonds stabilize a dodecameric assembly [1]. | Broad substrate scope for aromatic bromination [2]. |
| AmVHPO R425S Mutant (Engineered from A. marina) | Converted to Chloroperoxidase | Single-point mutation (Arg425→Ser) induces formation of a substrate-binding tunnel [2] [3]. | Chlorination activity jump: 8% (wild-type) to 74% of substrate conversion [2]. |
| CpVBPO ( Corallina pilulifera ) | Bromoperoxidase (VBPO) | Wild-type; Arg397 (corresponds to Arg425 in AmVHPO) [2]. | High-yield (95%) synthesis of 3,5-diphenyl-1,2,4-thiadiazole via oxidative dimerization [4]. |
| CiVCPO ( Curvularia inaequalis ) | Chloroperoxidase (VCPO) | Wild-type; naturally contains a Tryptophan at position corresponding to Arg425 in AmVHPO [2]. | Broad synthetic utility; effective catalyst for ortho-substituted thiobenzamides (69-77% yield) [4]. |
The comparative data in the table above is derived from specific, reproducible experimental protocols. Here are the methodologies for the key findings.
This experiment demonstrates how a single mutation can fundamentally alter an enzyme's function [2].
This protocol highlights the application of different VHPOs in synthesizing valuable heterocycles [4].
Recent research has made significant progress in understanding how VHPOs control their reactivity. The diagrams below illustrate the mechanism by which a single-point mutation can alter the enzyme's structure to switch its halogenation specificity.
Diagram 1: Mechanism of the R425S Mutation in Switching VHPO Specificity. The mutation from a large Arginine to a smaller Serine side chain induces structural changes that create a defined substrate-binding pocket, enabling efficient chlorination [2].
Vanadium-based catalysts are valued in industrial and laboratory oxidation reactions for their versatility and efficiency. The table below summarizes key features:
| Catalyst | Primary Role/Application | Key Characteristics |
|---|---|---|
| Vanadium Pentoxide (V₂O₅) | Industrial oxidant; catalyst for SO₂ to SO₃, ethanol to acetaldehyde, oxidative esterification [1] | Effective with O₂ or H₂O₂; used for alcohol/aldehyde oxidation; can be recycled [1]. |
| Vanadium Oxychloride (VO(acac)₂) | Laboratory oxidant; aldehyde to carboxylic acid conversion [1] | Selective oxidation with H₂O₂; functional group compatibility; short reaction times [1]. |
| Vanadium Bromide (VBr₂ / VBr₃) | Active species in Vanadium Bromide Redox Flow Batteries (VRFB) [2] | Functions as a redox couple (VBr₃/VBr₂); standard potential of -0.26 V vs. SHE [2]. |
Experimental data for VBr₂ is primarily found in energy storage research. One study reports its use as a 3.0 mol/L solution in Vanadium Bromide Redox Flow Batteries, where the VBr₃/VBr₂ redox couple shows a standard potential of -0.26 V vs. SHE [2]. This indicates its utility as a redox agent rather than a direct substitute for traditional stoichiometric oxidants.
The search results did not yield specific experimental protocols for VBr₂ in synthetic oxidation chemistry. However, established methodologies for similar vanadium catalysts provide a framework for designing your own experiments.
1. Oxidative Esterification of Aldehydes using V₂O₅ This method converts aldehydes directly to methyl esters [1].
2. Aerobic Oxidation of Alcohols using V₂O₅ This protocol uses molecular oxygen as the terminal oxidant [1].
Direct, head-to-head performance data for VBr₂ versus other vanadium catalysts in oxidation reactions is not available in the search results. The following workflow outlines a systematic approach to fill this knowledge gap based on general catalyst evaluation principles.